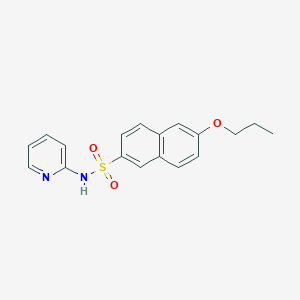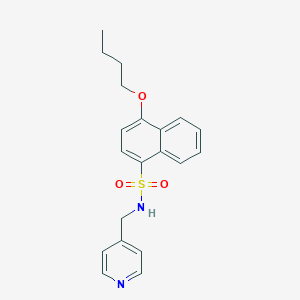
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide, also known as MDMP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide acts as a potent blocker of the voltage-gated sodium channels (VGSCs), which are responsible for the generation and propagation of action potentials in excitable cells such as neurons and muscle cells. 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide binds to the inner pore of the VGSCs and prevents the influx of sodium ions, thereby inhibiting the depolarization of the cell membrane and the subsequent firing of action potentials. This mechanism of action makes 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide a potential drug candidate for the treatment of various neurological disorders such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects:
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been shown to have potent analgesic and anticonvulsant effects in animal models. It has also been shown to have anti-inflammatory and anti-cancer properties. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide in lab experiments is its high potency and selectivity for VGSCs. This makes it an ideal tool for studying the function of ion channels and receptors in the brain. However, one of the limitations of using 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide is its potential toxicity and side effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide. One potential direction is the development of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the potential therapeutic applications of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide and its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide involves a multi-step reaction sequence starting from 4-methoxy-3,5-dimethylphenol and piperidine. The first step involves the protection of the phenol group with a tert-butyldimethylsilyl (TBDMS) group. The next step involves the sulfonation of the protected phenol using sulfur trioxide and dimethylformamide (DMF) to form 1-(4-methoxy-3,5-dimethylphenyl)sulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine to form 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide.
Applications De Recherche Scientifique
1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been evaluated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In neuroscience, 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been used as a tool to study the function of ion channels and receptors in the brain. In pharmacology, 1-(4-Methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been evaluated for its pharmacokinetic and pharmacodynamic properties.
Propriétés
Formule moléculaire |
C15H22N2O4S |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
1-(4-methoxy-3,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H22N2O4S/c1-10-8-13(9-11(2)14(10)21-3)22(19,20)17-6-4-12(5-7-17)15(16)18/h8-9,12H,4-7H2,1-3H3,(H2,16,18) |
Clé InChI |
ANFYSMMICNWOQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
SMILES canonique |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





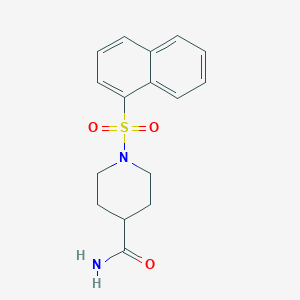

![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)
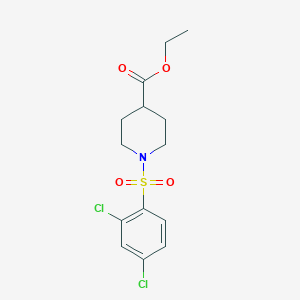
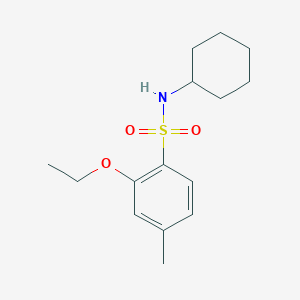

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
